Cas no 38853-67-7 (Tetrahydroepiberberine)

Tetrahydroepiberberine structure
Tetrahydroepiberberine structure
Nome del prodotto:Tetrahydroepiberberine
Numero CAS:38853-67-7
MF:C20H21NO4
MW:339.38504576683
CID:840752
PubChem ID:5321317

Tetrahydroepiberberine Proprietà chimiche e fisiche

Nomi e identificatori

    • Tetrahydroepiberberine
    • (±)-form-Sinactine
    • TETRAHYDROEPIBERBERINE, SINACTINE
    • Sinactine
    • (+)-Tetrahydroepiberberine
    • 2,3-dimethoxy-9,10-methylenedioxyberbine
    • Sinactin
    • (+-)-Sinactine
    • Epiberberine, tetrahydro-
    • C17898
    • Q27155305
    • 16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene
    • NS00094109
    • E80730
    • 38853-67-7
    • CHEBI:81368
    • SCHEMBL2742533
    • HY-N3035
    • AKOS025149078
    • MS-25169
    • CS-0023054
    • 6,6a,11,14-Tetrahydro-8,9-dimethoxy-12H-benzo(a)-1,3-benzodioxolo(4,5-g)quinolizine
    • CHEMBL5200898
    • 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline
    • DTXSID50959635
    • 12H-Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizine, 6,6a,11,14-tetrahydro-8,9-dimethoxy-
    • (+)-sinactine
    • DA-78351
    • Inchi: 1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
    • Chiave InChI: UWEHVAXMSWXKRW-UHFFFAOYSA-N
    • Sorrisi: O1C([H])([H])OC2C([H])=C([H])C3=C(C1=2)C([H])([H])N1C([H])([H])C([H])([H])C2=C([H])C(=C(C([H])=C2C1([H])C3([H])[H])OC([H])([H])[H])OC([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 339.147058g/mol
  • Carica superficiale: 0
  • XLogP3: 3.1
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 339.147058g/mol
  • Massa monoisotopica: 339.147058g/mol
  • Superficie polare topologica: 40.2Ų
  • Conta atomi pesanti: 25
  • Complessità: 488
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 339.4

Proprietà sperimentali

  • Colore/forma: Cryst.
  • Densità: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 175 ºC (ethanol )
  • Punto di ebollizione: 470.9±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 139.2±25.9 °C
  • Solubilità: Quasi insolubile (0,085 g/l) (25°C),
  • PSA: 40.16000
  • LogP: 3.02590
  • Pressione di vapore: 0.0±1.2 mmHg at 25°C

Tetrahydroepiberberine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chengdu Biopurify Phytochemicals Ltd
BP1623-10mg
Tetrahydroepiberberine
38853-67-7 98%
10mg
$96 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1623-20mg
Tetrahydroepiberberine
38853-67-7 98%
20mg
$160 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP1623-20mg
Tetrahydroepiberberine
38853-67-7 98%
20mg
$160 2023-09-19
TargetMol Chemicals
T8187-5 mg
Tetrahydroepiberberine
38853-67-7 97.56%
5mg
¥ 3,660 2023-07-10
TargetMol Chemicals
T8187-10 mg
Tetrahydroepiberberine
38853-67-7 97.56%
10mg
¥ 6,205 2023-07-10
TargetMol Chemicals
T8187-10mg
Tetrahydroepiberberine
38853-67-7 99.84%
10mg
¥ 1380 2024-07-19
MedChemExpress
HY-N3035-1mg
Tetrahydroepiberberine
38853-67-7 99.20%
1mg
¥700 2024-04-18
A2B Chem LLC
AF83669-10mg
Tetrahydroepiberberine, Sinactine
38853-67-7 ≥98%
10mg
$772.00 2024-04-20
1PlusChem
1P00CIZ9-1mg
Tetrahydroepiberberine, Sinactine
38853-67-7 99%
1mg
$113.00 2024-05-03
1PlusChem
1P00CIZ9-10mg
Tetrahydroepiberberine, Sinactine
38853-67-7 99%
10mg
$347.00 2024-05-03
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:38853-67-7)Tetrahydroepiberberine
A1202979
Purezza:99%
Quantità:20mg
Prezzo ($):301.0